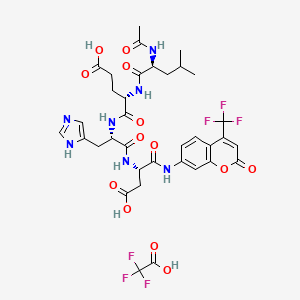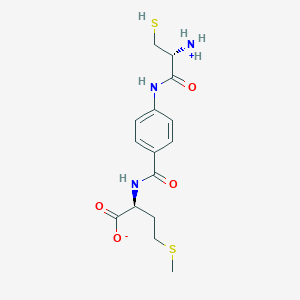
H-Cys-4-Abz-Met-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Cys-4-Abz-Met-OH is a synthetic peptide compound known for its potent inhibitory effects on the enzyme Ras farnesyltransferase. This enzyme is crucial for the post-translational modification of the Ras protein, which plays a significant role in cell signaling pathways related to cell growth and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys-4-Abz-Met-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the First Amino Acid: The first amino acid, cysteine, is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid, 4-aminobenzoic acid, is coupled to the growing chain.
Repetition: The deprotection and coupling steps are repeated for methionine.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high yield and purity, with stringent quality control measures in place .
Chemical Reactions Analysis
Types of Reactions
H-Cys-4-Abz-Met-OH can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired derivative, often under mild acidic or basic conditions.
Major Products
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of the free thiol form.
Substitution: Formation of various peptide derivatives with modified functional groups.
Scientific Research Applications
H-Cys-4-Abz-Met-OH has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in inhibiting Ras farnesyltransferase, which is involved in cell signaling pathways.
Medicine: Potential therapeutic agent for diseases related to abnormal Ras activity, such as certain cancers.
Industry: Utilized in the development of peptide-based drugs and biochemical assays.
Mechanism of Action
H-Cys-4-Abz-Met-OH exerts its effects by inhibiting the enzyme Ras farnesyltransferase. This enzyme is responsible for the farnesylation of the Ras protein, a post-translational modification necessary for its proper localization and function. By preventing farnesylation, this compound disrupts the association of Ras with the plasma membrane, thereby inhibiting its role in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
H-Cys-4-Abz-Met-NH2: Similar structure but with an amide group at the C-terminus.
H-Cys-4-Abz-Met-OEt: Similar structure but with an ethyl ester group at the C-terminus.
Uniqueness
Its structure allows for precise interactions with the enzyme, making it a valuable tool in studying Ras-related pathways and developing targeted therapies .
Properties
Molecular Formula |
C15H21N3O4S2 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[[(2R)-2-azaniumyl-3-sulfanylpropanoyl]amino]benzoyl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C15H21N3O4S2/c1-24-7-6-12(15(21)22)18-13(19)9-2-4-10(5-3-9)17-14(20)11(16)8-23/h2-5,11-12,23H,6-8,16H2,1H3,(H,17,20)(H,18,19)(H,21,22)/t11-,12-/m0/s1 |
InChI Key |
QZVAZQOXHOMYJF-RYUDHWBXSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)[O-])NC(=O)C1=CC=C(C=C1)NC(=O)[C@H](CS)[NH3+] |
Canonical SMILES |
CSCCC(C(=O)[O-])NC(=O)C1=CC=C(C=C1)NC(=O)C(CS)[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


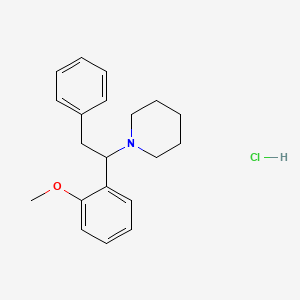
![(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,13S,16S,19S)-13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide](/img/structure/B10765446.png)
![4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one](/img/structure/B10765451.png)
![1H-Pyrrolo[2,1-b]quinazolin-9-one, 3-hydroxy-2,3-dihydro-](/img/structure/B10765458.png)
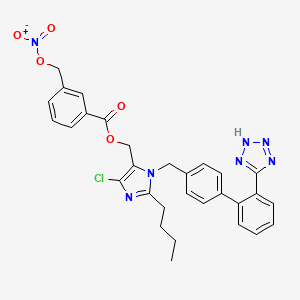
![N-[1-oxo-3-phenyl-1-[(13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl)amino]propan-2-yl]octa-2,4,6-trienamide](/img/structure/B10765474.png)
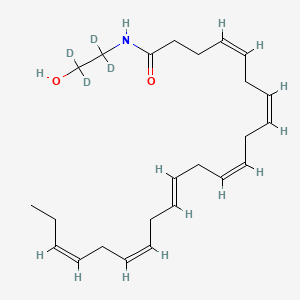
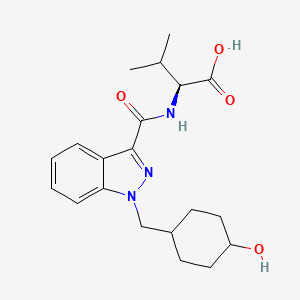
![N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[1-oxo-3-phenyl-1-[(9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl)amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B10765491.png)
![N-[(2Z,5R,6S,9S,10R,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B10765494.png)
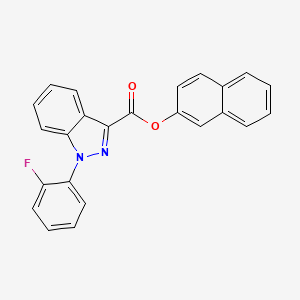
![6-[4-(Dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-15-(piperidin-1-ylmethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B10765509.png)
![(3R)-3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B10765525.png)
